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Compound of Interest

Compound Name: p-HYDROXYNOREPHEDRINE

Cat. No.: B107525 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereospecific synthesis of the

(1R,2S)-(-) and (1S,2R)-(+) enantiomers of p-hydroxynorephedrine. The methodologies

described are based on established principles of asymmetric synthesis, including the use of

chiral auxiliaries and asymmetric catalysis, adapted for the specific target molecules.

Introduction to p-Hydroxynorephedrine and its
Enantiomers
p-Hydroxynorephedrine is a sympathomimetic amine and a metabolite of amphetamine. It

possesses two chiral centers, giving rise to four possible stereoisomers. The erythro

diastereomers, (1R,2S)-(-)-p-hydroxynorephedrine and (1S,2R)-(+)-p-
hydroxynorephedrine, are of significant interest in pharmaceutical and pharmacological

research due to their distinct biological activities. Stereospecific synthesis is crucial to isolate

the desired enantiomer and to conduct accurate structure-activity relationship studies.

This document outlines two robust strategies for the enantioselective synthesis of p-
hydroxynorephedrine enantiomers:

Strategy 1: Diastereoselective Aldol Addition and Reduction using a Chiral Auxiliary. This

classic approach involves the use of a chiral auxiliary to control the stereochemistry of key
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bond-forming reactions.

Strategy 2: Asymmetric Transfer Hydrogenation of a Prochiral Ketone. This method utilizes a

chiral catalyst to achieve the enantioselective reduction of a suitable precursor.

Data Presentation: Summary of Key Synthetic Steps
and Expected Outcomes
The following tables summarize the anticipated yields and stereoselectivities for the key

transformations in the proposed synthetic routes. These values are based on literature

precedents for analogous reactions.

Table 1: Synthesis of (1R,2S)-(-)-p-Hydroxynorephedrine via Chiral Auxiliary
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Step
Starting
Material

Product
Reagents
and
Conditions

Expected
Yield (%)

Expected
Diastereom
eric Excess
(d.e.) (%)

1. Acylation

of Chiral

Auxiliary

(R)-4-benzyl-

2-

oxazolidinone

N-propionyl-

(R)-4-benzyl-

2-

oxazolidinone

Propionyl

chloride, n-

BuLi, THF,

-78 °C

>95 N/A

2.

Diastereosele

ctive Aldol

Addition

N-propionyl-

(R)-4-benzyl-

2-

oxazolidinone

(4R)-4-

benzyl-3-

((2S,3R)-3-

hydroxy-2-

methyl-3-(4-

(benzyloxy)p

henyl))pentan

oyl)oxazolidin

-2-one

4-

(Benzyloxy)b

enzaldehyde,

TiCl4, DIPEA,

CH2Cl2, -78

°C to 0 °C

85-95 >98

3. Reductive

Cleavage of

Chiral

Auxiliary

Aldol Adduct

(1R,2S)-N-

benzyl-p-

hydroxynorep

hedrine

LiAlH4, THF,

0 °C to reflux
80-90 N/A

4.

Deprotection

(1R,2S)-N-

benzyl-p-

hydroxynorep

hedrine

(1R,2S)-(-)-p-

hydroxynorep

hedrine

H2, Pd/C,

Methanol
>95 >98 (e.e.)

Table 2: Synthesis of (1S,2R)-(+)-p-Hydroxynorephedrine via Asymmetric Transfer

Hydrogenation
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Step
Starting
Material

Product
Reagents
and
Conditions

Expected
Yield (%)

Expected
Enantiomeri
c Excess
(e.e.) (%)

1. Synthesis

of α-azido

ketone

p-

Hydroxypropi

ophenone

2-azido-1-(4-

hydroxyphen

yl)propan-1-

one

Phenyltrimeth

ylammonium

tribromide,

Methanol;

NaN3, DMF

70-80 N/A

2.

Asymmetric

Transfer

Hydrogenatio

n

2-azido-1-(4-

hydroxyphen

yl)propan-1-

one

(1S,2R)-2-

azido-1-(4-

hydroxyphen

yl)propan-1-ol

(R,R)-Ts-

DPEN-Ru(II)

catalyst,

Formic

acid/Triethyla

mine (5:2),

CH2Cl2, 28

°C

90-98 >95

3. Reduction

of Azide

(1S,2R)-2-

azido-1-(4-

hydroxyphen

yl)propan-1-ol

(1S,2R)-(+)-

p-

hydroxynorep

hedrine

H2, Pd/C,

Methanol
>95 >95

Experimental Protocols
Protocol 1: Synthesis of (1R,2S)-(-)-p-
Hydroxynorephedrine using a Chiral Auxiliary
Step 1: Preparation of N-propionyl-(R)-4-benzyl-2-oxazolidinone

Dissolve (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried,

three-neck round-bottom flask under an argon atmosphere.

Cool the solution to -78 °C in a dry ice/acetone bath.

Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe. Stir for 15 minutes.
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Add propionyl chloride (1.1 eq) dropwise.

Stir the reaction mixture at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 30

minutes.

Quench the reaction with saturated aqueous NH4Cl solution.

Extract the mixture with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate

gradient) to afford the title compound.

Step 2: Diastereoselective Aldol Addition

Protect the hydroxyl group of p-hydroxybenzaldehyde with a suitable protecting group (e.g.,

benzyl ether) prior to this step.

Dissolve N-propionyl-(R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous CH2Cl2 (0.1 M) in

a flame-dried flask under argon.

Cool the solution to -78 °C.

Add titanium(IV) chloride (1.1 eq, 1 M solution in CH2Cl2) dropwise.

Add diisopropylethylamine (DIPEA) (1.2 eq) dropwise. The solution should turn deep red. Stir

for 30 minutes.

Add a solution of 4-(benzyloxy)benzaldehyde (1.2 eq) in CH2Cl2 dropwise.

Stir at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.

Quench the reaction with saturated aqueous NH4Cl.

Separate the layers and extract the aqueous layer with CH2Cl2 (3x).
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Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.

Purify by flash chromatography to isolate the desired aldol adduct.

Step 3: Reductive Cleavage of the Chiral Auxiliary

Dissolve the aldol adduct (1.0 eq) in anhydrous THF (0.1 M) under argon.

Cool the solution to 0 °C.

Add lithium aluminum hydride (LiAlH4) (2.0 eq) portion-wise.

Warm the reaction to room temperature and then heat to reflux for 2 hours.

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and

water (Fieser workup).

Filter the resulting suspension through celite and wash the filter cake with THF.

Concentrate the filtrate under reduced pressure. The crude product will contain the desired

amino alcohol and the chiral auxiliary. The auxiliary can be recovered by chromatography.

Step 4: Deprotection to Yield (1R,2S)-(-)-p-hydroxynorephedrine

Dissolve the N-benzyl protected amino alcohol in methanol.

Add 10% Palladium on carbon (Pd/C) (10 mol%).

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room

temperature until TLC analysis indicates complete consumption of the starting material.

Filter the reaction mixture through celite to remove the catalyst and wash with methanol.

Concentrate the filtrate to yield (1R,2S)-(-)-p-hydroxynorephedrine.

Protocol 2: Synthesis of (1S,2R)-(+)-p-
Hydroxynorephedrine via Asymmetric Transfer
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Hydrogenation
Step 1: Synthesis of 2-azido-1-(4-hydroxyphenyl)propan-1-one

To a solution of p-hydroxypropiophenone (1.0 eq) in methanol, add

phenyltrimethylammonium tribromide (1.1 eq) in portions at 0 °C.

Stir the reaction at room temperature until the starting material is consumed (TLC).

Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic

solvent (e.g., ethyl acetate) and wash with water and brine. Dry over Na2SO4 and

concentrate to give the crude α-bromo ketone.

Dissolve the crude α-bromo ketone in DMF (0.2 M).

Add sodium azide (NaN3) (1.5 eq) and stir at room temperature for 12-24 hours.

Pour the reaction mixture into water and extract with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

Purify by flash chromatography to yield 2-azido-1-(4-hydroxyphenyl)propan-1-one.

Step 2: Asymmetric Transfer Hydrogenation

In a flask, dissolve 2-azido-1-(4-hydroxyphenyl)propan-1-one (1.0 eq) and the (R,R)-Ts-

DPEN-Ru(II) catalyst (0.01 eq) in a 5:2 mixture of formic acid and triethylamine.

Stir the reaction mixture at 28 °C for 24 hours.

Quench the reaction with saturated aqueous NaHCO3.

Extract with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

Purify by flash chromatography to obtain (1S,2R)-2-azido-1-(4-hydroxyphenyl)propan-1-ol.

Step 3: Reduction of the Azide
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Dissolve the azido alcohol from the previous step in methanol.

Add 10% Pd/C (10 mol%).

Stir under a hydrogen atmosphere at room temperature until the reaction is complete.

Filter through celite and concentrate the filtrate to obtain (1S,2R)-(+)-p-
hydroxynorephedrine.

Mandatory Visualizations
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Click to download full resolution via product page

Caption: Synthetic workflow for (1R,2S)-(-)-p-hydroxynorephedrine.

Synthesis of (1S,2R)-(+)-p-Hydroxynorephedrine
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Caption: Synthetic workflow for (1S,2R)-(+)-p-hydroxynorephedrine.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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